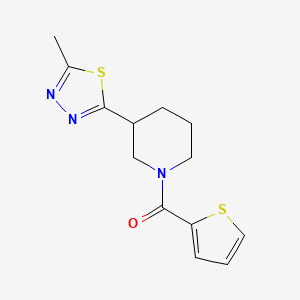

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Quantum Science

In the realm of quantum science, compounds with thiadiazole and thiophene structures are of interest due to their potential electronic properties . These compounds can be used in the development of quantum materials and sensors that exploit the unique behaviors of quantum mechanics. For example, they may contribute to the advancement of quantum computing or the enhancement of precision in quantum state measurements.

Citizen Science

Thiadiazole derivatives have been utilized in citizen science projects, particularly in environmental monitoring and bioassays . These compounds can be synthesized and tested by citizen scientists for their antimicrobial properties, contributing to larger databases that track resistance patterns and help in the development of new antimicrobial agents.

Botany and Plant Sciences

In botany, thiadiazole derivatives are explored for their antimicrobial properties, which can be crucial in protecting plants from bacterial and fungal pathogens . Research in this field can lead to the development of new plant treatments that safeguard crops from diseases, thereby enhancing agricultural productivity.

Agriculture

The antimicrobial properties of thiadiazole compounds are also significant in agriculture. They can be used to develop new pesticides and fungicides that help in controlling crop diseases caused by various microbial pathogens, leading to improved crop yields and food security .

Medical Research

In medical research, thiadiazole derivatives, including those with structures similar to the compound , are investigated for their potential as antimicrobial and anticancer agents . These compounds can interact with biological systems in ways that may inhibit the growth of harmful bacteria or cancer cells, making them valuable leads for the development of new medications.

Antimicrobial Applications

The antimicrobial activity of thiadiazole derivatives makes them candidates for developing new antibiotics and antiseptics . Their ability to inhibit the growth of a wide range of bacteria and fungi is particularly valuable in an era of increasing antibiotic resistance.

Cytotoxicity Studies

Thiadiazole derivatives are studied for their cytotoxic properties, which is the ability to kill or inhibit the growth of cells. This property is particularly useful in cancer research, where these compounds can be designed to target and destroy cancer cells while sparing healthy cells .

Antifungal and Nematicidal Research

These compounds have shown promise in antifungal and nematicidal applications, providing a basis for developing treatments against fungal infections and nematode infestations, which are significant problems in both human health and agriculture .

Propiedades

IUPAC Name |

[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-4-2-6-16(8-10)13(17)11-5-3-7-18-11/h3,5,7,10H,2,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTALIHPABMBVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

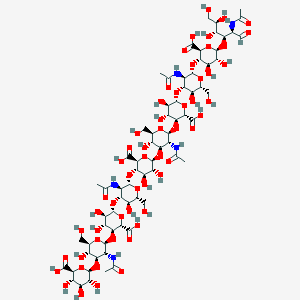

![4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine](/img/structure/B2780469.png)

![1-Methyl-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine](/img/structure/B2780470.png)

![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride](/img/structure/B2780476.png)

![1-(m-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780478.png)